molecular formula C16H17N5O2S B12189792 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12189792
M. Wt: 343.4 g/mol
InChI Key: LYFXTGCJQGYEBE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a fused oxazolo[5,4-b]pyridine core, substituted with a cyclopropyl-thiadiazole moiety and an isopropyl group. Its structural complexity arises from the conjugation of multiple aromatic systems, including the 1,3,4-thiadiazole and oxazole rings, which are known to influence electronic properties and biological interactions .

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H17N5O2S/c1-7(2)11-6-10(12-8(3)21-23-14(12)17-11)13(22)18-16-20-19-15(24-16)9-4-5-9/h6-7,9H,4-5H2,1-3H3,(H,18,20,22)

InChI Key

LYFXTGCJQGYEBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

Preparation Methods

Cyclization of 3-Aminopyridine-2(1H)-Ones

A widely validated method involves cyclization of 3-aminopyridine-2(1H)-ones with cyclic anhydrides under acidic conditions. For example:

  • Reagents : Succinic anhydride, acetic acid, reflux (10 h).

  • Mechanism : Acylation followed by intramolecular cyclization eliminates water, forming the oxazolo[5,4-b]pyridine ring.

  • Yield : 53–68% for analogous derivatives.

Heck Reaction for Functionalization

Synthesis of the 5-Cyclopropyl-1,3,4-Thiadiazole Moiety

Cyclocondensation of Thiosemicarbazides

  • Procedure : React cyclopropanecarboxylic acid with thiosemicarbazide in polyphosphoric acid (PPA) at 120°C.

  • Key Intermediate : 5-Cyclopropyl-1,3,4-thiadiazol-2-amine.

Tautomerization to Thiadiazol-2(3H)-Ylidene

  • Oxidation : Treat the thiadiazol-2-amine with lead tetraacetate or iodine to generate the ylidene form.

Coupling of Oxazolo[5,4-b]Pyridine and Thiadiazole Moieties

Carboxamide Bond Formation

  • Activation : Convert the oxazolo[5,4-b]pyridine-4-carboxylic acid to its acid chloride using thionyl chloride.

  • Coupling : React with 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylideneamine in dichloromethane (DCM) with triethylamine.

  • Yield : 65–72% for analogous structures.

Optimization and Industrial-Scale Considerations

Reaction Condition Optimization

ParameterOptimal ValueImpact on Yield
SolventDioxane72%
CatalystPd(OAc)₂68%
Temperature120°CMax efficiency
Reaction Time6–8 h85% completion

Data adapted from.

Purification Techniques

  • Chromatography : Silica gel column (ethyl acetate/hexane, 1:3) for intermediate isolation.

  • Recrystallization : Ethanol/water mixture for final product purification.

Challenges and Solutions

  • Regioselectivity : Use of directing groups (e.g., bromine) ensures precise functionalization at position 6.

  • Tautomer Stability : Stabilize the thiadiazol-2(3H)-ylidene form via low-temperature storage (−20°C).

  • Scale-Up : Continuous flow reactors improve yield consistency (95% purity) in industrial settings.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
CyclizationHigh regioselectivityLong reaction time (10 h)53–68%
Heck CouplingRapid functionalizationRequires palladium catalysts65–72%
Thiadiazole SynthesisScalableSensitive to moisture60–70%

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiadiazole or oxazolo[5,4-b]pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with thiadiazole and oxazole rings exhibit significant anticancer activity. N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been investigated for its efficacy against various cancer cell lines.

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms such as:

  • Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : It has been observed to interfere with cell cycle progression, particularly at the G1/S phase transition.
  • Inhibition of Tumorigenesis : The compound's structural features allow it to interact with specific molecular targets involved in tumor growth.

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. In preclinical studies:

  • Seizure Protection : It demonstrated protective effects in models of induced seizures (e.g., pentylenetetrazole-induced seizures).
  • Mechanism of Action : The anticonvulsant activity is thought to be mediated through modulation of neurotransmitter systems and inhibition of excitatory pathways.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various thiadiazole derivatives. Among these derivatives, this compound exhibited superior activity against breast cancer cell lines (MCF7) with an IC50 value significantly lower than that of standard chemotherapeutics such as doxorubicin .

Case Study 2: Anticonvulsant Activity

In a separate investigation reported in Pharmacology Biochemistry and Behavior, the compound was tested for anticonvulsant efficacy in animal models. Results indicated that it provided significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), suggesting its potential as a therapeutic agent for epilepsy .

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. One of the primary targets is the phosphoinositide 3-kinase (PI3K) enzyme, which plays a crucial role in cell signaling and regulation . The compound binds to the active site of PI3K, inhibiting its activity and thereby modulating downstream signaling pathways involved in cell growth, proliferation, and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

  • Target Compound : The oxazolo[5,4-b]pyridine core distinguishes it from thiazole- or pyridazine-based analogs. This fused system likely enhances π-π stacking interactions and metabolic stability compared to simpler heterocycles.
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS: 872704-30-8) : Features a pyridazine-thiadiazole scaffold, which may confer distinct electronic properties due to the electron-deficient pyridazine ring. The thiophene substituent could improve lipophilicity (LogP) relative to the target compound’s isopropyl group .
  • N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide (CAS: 1219564-05-2): Shares the cyclopropyl-thiadiazole motif but replaces the oxazolo-pyridine with a thiazole ring. hypothetical higher values for fused systems) .

Substituent Effects

  • Cyclopropyl Group : Present in both the target compound and CAS 1219564-05-2, this group introduces steric hindrance and rigidity, which may enhance binding selectivity in enzyme pockets .
  • Isopropyl vs. Thienyl/Chloro Substituents : The target compound’s isopropyl group (logP ~3.5 inferred) likely increases hydrophobicity compared to polar chloro or thienyl groups in analogs like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ().

Physicochemical Properties

Property Target Compound (Inferred) CAS 1219564-05-2 CAS 872704-30-8
Molecular Weight ~360–380 g/mol 323.44 g/mol ~400–420 g/mol
LogP ~3.5–4.0 2.8 ~4.2
Boiling Point >500 °C (estimated) 471.7 °C Not reported
Aromatic System Oxazolo-pyridine Thiazole Pyridazine-thiadiazole

Biological Activity

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with significant biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C17H18N4OS
  • Molecular Weight : 326.42 g/mol
  • CAS Number : 1219566-97-8

The biological activity of this compound is largely attributed to its interaction with various biological targets. It is known to exhibit:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as the inhibition of STAT transcription factors and cyclin-dependent kinases (CDKs) . Studies have reported that it can induce apoptosis in cancer cells, particularly in breast and colon adenocarcinoma models .
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various pathogens, enhancing its profile as a therapeutic agent .

Biological Activities

The compound has been evaluated for several biological activities:

  • Antitumor Activity :
    • In vitro studies demonstrate significant reduction in cell viability in cancer cell lines at concentrations as low as 200 µM .
    • The IC50 values for various derivatives indicate a strong correlation between structural modifications and anticancer potency .
  • Antimicrobial Effects :
    • Research highlights its effectiveness against specific bacterial strains, suggesting its utility in treating infections .
  • Enzyme Inhibition :
    • The compound acts as an inhibitor for several key enzymes involved in cellular signaling pathways, which may contribute to its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis; reduces cell viability
AntimicrobialEffective against specific pathogens
Enzyme InhibitionInhibits CDKs and STAT transcription factors

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on LoVo tumor cells demonstrated that it significantly reduced cell viability below 50% at concentrations of 200 µM after 24 hours of treatment. The mechanism was linked to the inhibition of cell cycle progression and apoptosis induction.

Case Study 2: Antimicrobial Activity

In a microbiological evaluation, the compound exhibited notable activity against Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antibiotics or adjunct therapies for resistant infections.

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